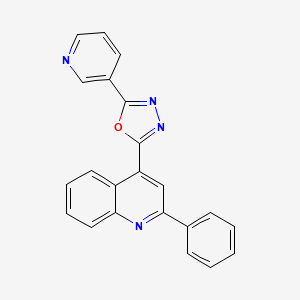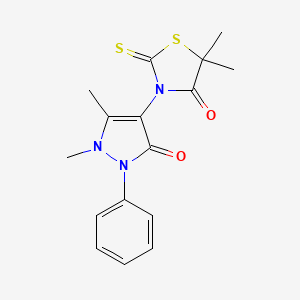![molecular formula C16H12BrN3O B5991243 4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B5991243.png)
4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a bromine atom, a quinoline moiety, and a hydrazinylidene group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol typically involves multi-step organic reactions. One common method includes the condensation of 4-bromo-2-hydroxybenzaldehyde with quinoline-2-carbohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is often explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The hydrazinylidene group may form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or activation.
類似化合物との比較
Similar Compounds
4-bromoquinoline: Shares the bromine and quinoline moieties but lacks the hydrazinylidene group.
4-hydroxy-2-quinolones: Similar in structure but with different functional groups.
4-(6-bromo-4-phenyl-quinolin-2-yl)-phenol: Another quinoline derivative with a phenol group.
Uniqueness
4-bromo-2-{(E)-[2-(quinolin-2-yl)hydrazinylidene]methyl}phenol is unique due to the presence of both the quinoline and hydrazinylidene moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-bromo-2-[(E)-(quinolin-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-6-7-15(21)12(9-13)10-18-20-16-8-5-11-3-1-2-4-14(11)19-16/h1-10,21H,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPOFDYEBLHNSH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C/C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B5991162.png)
![ETHYL 6-BENZYL-2-{[(BENZYLAMINO)CARBOTHIOYL]AMINO}-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE](/img/structure/B5991170.png)
![3-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5991178.png)
![ethyl 1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5991181.png)
![N-(tetrahydro-3-furanyl)-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5991185.png)
![Propan-2-yl 4-[4-(butan-2-yl)phenyl]-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B5991192.png)
![2-[4-[4-(2-amino-2-oxoethoxy)phenyl]sulfonylphenoxy]acetamide](/img/structure/B5991195.png)
![2-(3-phenylpropyl)-N-[2-(3-pyridinyloxy)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5991204.png)

![N-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5991219.png)
![7-(4-isopropylbenzyl)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5991226.png)
methanone](/img/structure/B5991229.png)

![6-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-ethyl-2-thienyl)-4-quinolinecarboxamide](/img/structure/B5991241.png)
